Benzenepropanoic acid, 3,4,5-trimethoxy-alpha-methyl-

Medicinal Chemistry Physicochemical Profiling ADME Prediction

Benzenepropanoic acid, 3,4,5-trimethoxy-alpha-methyl- (IUPAC: 2-methyl-3-(3,4,5-trimethoxyphenyl)propanoic acid; CAS 92157-62-5) is an alpha-methyl-substituted phenylpropanoic acid bearing a 3,4,5-trimethoxyphenyl (TMP) pharmacophore. Its molecular formula is C₁₃H₁₈O₅, molecular weight 254.28 g·mol⁻¹, and SMILES notation COc1cc(CC(C)C(=O)O)cc(OC)c1OC.

Molecular Formula C13H18O5
Molecular Weight 254.28 g/mol
CAS No. 92157-62-5
Cat. No. B12108524
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzenepropanoic acid, 3,4,5-trimethoxy-alpha-methyl-
CAS92157-62-5
Molecular FormulaC13H18O5
Molecular Weight254.28 g/mol
Structural Identifiers
SMILESCC(CC1=CC(=C(C(=C1)OC)OC)OC)C(=O)O
InChIInChI=1S/C13H18O5/c1-8(13(14)15)5-9-6-10(16-2)12(18-4)11(7-9)17-3/h6-8H,5H2,1-4H3,(H,14,15)
InChIKeyDIBPZLCTJKHKTE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzenepropanoic Acid, 3,4,5-Trimethoxy-alpha-methyl- (CAS 92157-62-5): Procurement-Relevant Identity and Physicochemical Baseline


Benzenepropanoic acid, 3,4,5-trimethoxy-alpha-methyl- (IUPAC: 2-methyl-3-(3,4,5-trimethoxyphenyl)propanoic acid; CAS 92157-62-5) is an alpha-methyl-substituted phenylpropanoic acid bearing a 3,4,5-trimethoxyphenyl (TMP) pharmacophore. Its molecular formula is C₁₃H₁₈O₅, molecular weight 254.28 g·mol⁻¹, and SMILES notation COc1cc(CC(C)C(=O)O)cc(OC)c1OC . The compound is structurally distinguished from the des-methyl parent, 3-(3,4,5-trimethoxyphenyl)propanoic acid (CAS 25173-72-2), solely by the presence of a methyl group at the alpha-carbon of the propanoic acid chain . This structural feature introduces a chiral center and alters both the conformational flexibility around the carboxylic acid moiety and the lipophilicity of the molecule relative to its des-methyl analog. The compound is commercially available from multiple suppliers, typically at ≥95% purity, and is employed primarily as a synthetic intermediate and a research tool in medicinal chemistry campaigns targeting the colchicine-binding site of tubulin and related TMP-based inhibitor programs [1].

Benzenepropanoic Acid, 3,4,5-Trimethoxy-alpha-methyl- (92157-62-5): Why the Alpha-Methyl Substituent Precludes Generic Substitution


The 3,4,5-trimethoxyphenyl (TMP) motif is a privileged pharmacophore widely exploited in tubulin polymerization inhibitors, HDAC/EGFR hybrid inhibitors, and other anticancer agents [1]. Within this structural class, the presence, position, and nature of substituents on the propanoic acid side chain critically modulate target engagement. The alpha-methyl group of CAS 92157-62-5 introduces a chiral center that can be exploited for enantioselective interactions and simultaneously alters the acid's pKa, logP, and steric profile relative to the achiral des-methyl analog (CAS 25173-72-2) . In the context of integrin receptor antagonist programs, alpha-substituted phenylpropionic acid derivatives have demonstrated that even minor alkyl branching at the alpha-position can shift potency by orders of magnitude through conformational restriction of the carboxylate pharmacophore [2]. Consequently, procuring the des-methyl analog (25173-72-2) or the alpha-ethyl homolog (2-(3,4,5-trimethoxyphenyl)butanoic acid, CAS 195202-08-5) as a generic substitute for 92157-62-5 may produce divergent biological readouts, confound SAR interpretation, or lead to failed synthetic campaigns where the steric and electronic properties of the alpha-substituent are integral to downstream reactivity.

Benzenepropanoic Acid, 3,4,5-Trimethoxy-alpha-methyl- (92157-62-5): Comparator-Anchored Quantitative Differentiation Evidence


Side-Chain Branching Alters Predicted logP and pKa Relative to the Des-Methyl Analog

The alpha-methyl group of CAS 92157-62-5 increases calculated lipophilicity and modestly alters predicted acidity relative to the des-methyl parent compound 3-(3,4,5-trimethoxyphenyl)propanoic acid (CAS 25173-72-2). These differences influence membrane permeability and ionization state under physiological conditions . Although the absolute values derive from in silico predictions and should be treated as class-level inference, the directional shift is consistent with the established effect of alpha-alkyl substitution on carboxylic acid pKa [1].

Medicinal Chemistry Physicochemical Profiling ADME Prediction

Alpha-Methyl Substitution Introduces a Chiral Center Absent in the Achiral Des-Methyl Analog

The alpha-carbon of CAS 92157-62-5 is a stereogenic center, generating a racemic mixture unless an enantioselective synthesis or chiral resolution is employed. The closest structural analog, 3-(3,4,5-trimethoxyphenyl)propanoic acid (CAS 25173-72-2), is achiral and cannot serve as a chiral building block . In patent literature on alpha-substituted phenylpropionic acid derivatives, the (S)-enantiomer of closely related compounds has been shown to exhibit superior antihyperglycemic potency relative to the (R)-enantiomer, with enantiomeric excess directly correlated with pharmacological activity [1].

Stereochemistry Enantioselective Synthesis Chiral Resolution

Alpha-Methyl Substitution Differentiates CAS 92157-62-5 from the Unsaturated Analog Piplartine (CAS 121189-89-7) in Reactivity and Biological Scaffold Utility

CAS 92157-62-5 is a saturated propanoic acid, whereas 2-propenoic acid, 2-methyl-3-(3,4,5-trimethoxyphenyl)-, (E)- (CAS 121189-89-7) is an alpha,beta-unsaturated analog in the piplartine series. The unsaturated analog functions as a Michael acceptor and exhibits anticancer activity through covalent modification of cellular thiols; piplartine itself shows IC₅₀ values in the low micromolar range (e.g., ~3–15 μM) against various cancer cell lines [1]. CAS 92157-62-5, lacking the conjugated double bond, is not a Michael acceptor and is structurally incapable of participating in the same covalent mechanism. This distinction is critical for programs seeking a non-electrophilic TMP-containing carboxylic acid scaffold for reversible inhibitor design .

Michael Acceptor Chemistry Anticancer Agents Piplartine Analogs

Alpha-Methyl Propanoic Acid vs. Alpha-Methyl Phenethylamine: Carboxylic Acid Functionality Enables Amide Coupling Without Protection

CAS 92157-62-5 contains a free carboxylic acid, enabling direct participation in amide coupling, esterification, and mixed anhydride formation without requiring protecting group manipulation. In contrast, the structurally related amine 3,4,5-trimethoxy-alpha-methylphenethylamine (TMA; CAS 1082-88-8) contains a primary amine that would require orthogonal protection strategies for selective functionalization in the presence of other nucleophiles . This functional group distinction positions 92157-62-5 as the preferred intermediate for constructing amide-linked TMP conjugates, such as those employed in tubulin inhibitor and HDAC hybrid inhibitor programs [1].

Synthetic Chemistry Amide Bond Formation Building Block Utility

Benzenepropanoic Acid, 3,4,5-Trimethoxy-alpha-methyl- (92157-62-5): Evidence-Backed Research and Industrial Application Scenarios


Chiral Building Block for Enantioselective Tubulin/HDAC Hybrid Inhibitor Synthesis

Programs developing TMP-based dual EGFR/HDAC or tubulin polymerization inhibitors that require a stereochemically defined alpha-substituted propanoic acid handle should procure CAS 92157-62-5 rather than the achiral des-methyl analog (CAS 25173-72-2). The chiral center at the alpha-carbon enables enantioselective SAR exploration, consistent with the established precedent that alpha-substituted phenylpropionic acid enantiomers can exhibit divergent pharmacological potency [1]. Subsequent chiral resolution or asymmetric synthesis can furnish enantiopure intermediates for lead optimization.

Non-Electrophilic Carboxylic Acid Scaffold for Reversible Inhibitor Design (vs. Piplartine-Type Michael Acceptors)

Medicinal chemistry campaigns seeking a TMP-containing carboxylic acid that does not act as a Michael acceptor should select CAS 92157-62-5 over the alpha,beta-unsaturated analog CAS 121189-89-7. The saturated propanoic acid backbone eliminates the risk of off-target covalent modification of cellular thiols, making it appropriate for reversible, non-covalent inhibitor programs where electrophilic toxicity is a concern [2].

Convergent Amide/ester Conjugate Synthesis Without Protecting Group Manipulation

For synthetic routes requiring direct coupling of the TMP moiety to amine- or alcohol-bearing pharmacophores via amide or ester linkages, CAS 92157-62-5 provides a convergent, step-efficient intermediate. The free carboxylic acid reacts directly under standard coupling conditions (EDC/HOBt, HATU, DCC/DMAP), avoiding the protection/deprotection sequences mandated by amine analogs such as TMA (CAS 1082-88-8) [3]. This scenario is particularly relevant for constructing the amide-linked CAP moieties found in HDAC hybrid inhibitors.

Physicochemical Differentiation for ADME Assay Development and Formulation Optimization

When developing HPLC methods, logD-based extraction protocols, or formulation strategies for TMP-containing compound series, the distinct AlogP (~1.29) and predicted pKa (~4.78) of CAS 92157-62-5 necessitate compound-specific optimization . Generic substitution with the des-methyl analog (AlogP ~1.6–1.7; pKa ~4.70) may yield divergent retention times, partition coefficients, or ionization states, undermining method reproducibility across the series.

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